5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one 5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20352612
InChI: InChI=1S/C12H10ClNO/c1-14-8-10(13)7-11(12(14)15)9-5-3-2-4-6-9/h2-8H,1H3
SMILES:
Molecular Formula: C12H10ClNO
Molecular Weight: 219.66 g/mol

5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one

CAS No.:

Cat. No.: VC20352612

Molecular Formula: C12H10ClNO

Molecular Weight: 219.66 g/mol

* For research use only. Not for human or veterinary use.

5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one -

Specification

Molecular Formula C12H10ClNO
Molecular Weight 219.66 g/mol
IUPAC Name 5-chloro-1-methyl-3-phenylpyridin-2-one
Standard InChI InChI=1S/C12H10ClNO/c1-14-8-10(13)7-11(12(14)15)9-5-3-2-4-6-9/h2-8H,1H3
Standard InChI Key MGUJZAQJHWAXTB-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C=C(C1=O)C2=CC=CC=C2)Cl

Introduction

Chemical and Physical Properties

The compound’s structure is defined by its pyridinone ring, which features a ketone group at the 2-position and substituents that influence its electronic and steric profiles. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC12H10ClNO\text{C}_{12}\text{H}_{10}\text{ClNO}
Molecular Weight219.66 g/mol
Exact Mass219.0450916 Da
XLogP3-AA2.4
Topological Polar Surface Area20.3 Ų
Hydrogen Bond Acceptor Count1

The chlorine atom enhances lipophilicity (XLogP3-AA=2.4\text{XLogP3-AA} = 2.4), while the phenyl group contributes to π-π stacking interactions, making the compound suitable for binding hydrophobic pockets in biological targets . The pyridinone ring’s hydrogen-bonding capacity (PSA = 20.3 Ų) further supports its role in molecular recognition .

Biological Activities

Pyridinones are renowned for their diverse bioactivities, and 5-chloro-1-methyl-3-phenylpyridin-2(1H)-one is no exception:

Antimicrobial Properties

Chlorinated pyridinones, such as 6-chloro-1-methyl-3-phenylpyridin-2(1H)-one, show broad-spectrum antimicrobial activity. The chlorine atom’s electronegativity likely enhances membrane permeability, enabling disruption of bacterial cell walls.

Anticancer Applications

Pyridinones inhibit kinases (e.g., MPS1, Aurora) and epigenetic regulators (e.g., WDR5-MLL1) . For instance, compound 60a (a pyridinone derivative) exhibited Kdisp=64nMK_{\text{disp}} = 64 \, \text{nM} against WDR5-MLL1 and suppressed acute myeloid leukemia cell survival (IC505μM_{50} \approx 5 \, \mu\text{M} ) .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a building block in fragment-based drug design. Its pyridinone core mimics natural heterocycles, enabling the development of kinase inhibitors and epigenetic modulators .

Materials Science

Pyridinones are explored as ligands in coordination polymers. The chlorine and phenyl groups enhance stability in metal-organic frameworks (MOFs), with potential applications in catalysis and gas storage.

Comparison with Related Pyridinones

CompoundSubstituentsKey Activity
5-Chloro-1-methyl-3-phenylpyridin-2(1H)-one5-Cl, 1-CH3_3, 3-PhKinase inhibition, Antimicrobial
Pirfenidone (5-methyl-3-phenylpyridin-2(1H)-one)5-CH3_3, 3-PhAntifibrotic (IPF treatment)
6-Chloro-1-methyl-3-phenylpyridin-2(1H)-one6-Cl, 1-CH3_3, 3-PhAntimicrobial

Pirfenidone lacks the 5-chloro substituent but shares the 3-phenyl group, underscoring the importance of halogenation in modulating bioactivity.

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